N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-L-alaninamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring, a trifluoroacetyl group, and an alaninamide moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-L-alaninamide typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, trifluoroacetic anhydride, and L-alanine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to optimize efficiency and consistency. The use of advanced purification methods ensures that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-L-alaninamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-L-alaninamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-L-alaninamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-Naphthalen-2-yl-N~2~-(acetyl)-L-alaninamide: Similar structure but with an acetyl group instead of a trifluoroacetyl group.
N-Naphthalen-2-yl-N~2~-(benzoyl)-L-alaninamide: Features a benzoyl group in place of the trifluoroacetyl group.
Uniqueness
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-L-alaninamide is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
644985-81-9 |
---|---|
Molecular Formula |
C15H13F3N2O2 |
Molecular Weight |
310.27 g/mol |
IUPAC Name |
(2S)-N-naphthalen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanamide |
InChI |
InChI=1S/C15H13F3N2O2/c1-9(19-14(22)15(16,17)18)13(21)20-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,19,22)(H,20,21)/t9-/m0/s1 |
InChI Key |
RFKMYYLBXORIIB-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.